molecular formula C28H22N2S2 B14607843 2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- CAS No. 61079-12-7

2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl-

Cat. No.: B14607843
CAS No.: 61079-12-7
M. Wt: 450.6 g/mol
InChI Key: WAMROCZZFBKPOL-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of imidazolidinedithiones, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethane with thiourea and formaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the dithione group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted imidazolidinedithiones.

Scientific Research Applications

2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The dithione group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Imidazolidinedione, 1-methyl-
  • 2,4-Imidazolidinedione, 5,5-dimethyl-

Comparison

Compared to similar compounds, 2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- is unique due to its specific substitution pattern and the presence of the dithione group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

61079-12-7

Molecular Formula

C28H22N2S2

Molecular Weight

450.6 g/mol

IUPAC Name

3-benzhydryl-5,5-diphenylimidazolidine-2,4-dithione

InChI

InChI=1S/C28H22N2S2/c31-26-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)29-27(32)30(26)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25H,(H,29,32)

InChI Key

WAMROCZZFBKPOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=S)C(NC3=S)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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